molecular formula C48H96N2O11S B3093583 Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt CAS No. 1246304-32-4

Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt

Cat. No.: B3093583
CAS No.: 1246304-32-4
M. Wt: 909.3 g/mol
InChI Key: DVNDZUUWWJPMSI-RYBIKTNWSA-N
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Description

Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt (hereafter referred to as Compound A), is a sulfated glycosphingolipid belonging to the ceramide class. Its structure comprises:

  • A tetracosanamide (24-carbon acyl chain) linked to a sphingoid base [(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl].
  • A 3-O-sulfo-beta-D-galactopyranosyl group, which introduces a sulfate moiety at the C3 position of the galactose residue.
  • An ammonium counterion, enhancing solubility in aqueous environments .

Properties

IUPAC Name

azanium;[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-4-yl] sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H93NO11S.H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48;/h35,37,41-43,45-48,50-51,53-54H,3-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57);1H3/b37-35+;/t41-,42+,43+,45-,46+,47-,48+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNDZUUWWJPMSI-RYBIKTNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)[O-])O)C(C=CCCCCCCCCCCCCC)O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)[O-])O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H96N2O11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetracosanamide, specifically N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, is a complex compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on various aspects such as its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Tetracosanamide is a derivative of long-chain fatty acids and features a unique structure that includes a hydroxyl group, a heptadecenyl chain, and a sulfo-beta-D-galactopyranosyl moiety. The presence of these functional groups suggests potential interactions with biological systems that could lead to various pharmacological effects.

Table 1: Structural Characteristics of Tetracosanamide

PropertyDescription
Molecular FormulaC60H110N2O23
Molecular Weight1157.5 g/mol
Functional GroupsHydroxyl, Amide, Sulfate
SolubilityVariable depending on formulation

Antimicrobial Activity

Research has indicated that tetracosanamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anti-inflammatory Effects

Tetracosanamide also displays anti-inflammatory activity. It has been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for developing treatments for inflammatory diseases such as arthritis and other chronic conditions .

Antitumor Activity

The compound has shown promise in antitumor applications. In vitro studies revealed that tetracosanamide can induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect. The structure-activity relationship (SAR) studies suggest that modifications in the hydroxyl and amide groups can enhance its antitumor efficacy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of tetracosanamide against a panel of bacterial strains. The results indicated that at concentrations above 50 µg/mL, the compound effectively inhibited bacterial growth by disrupting cell membrane integrity. This study highlights the potential application of tetracosanamide in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory properties of tetracosanamide, researchers found that it significantly reduced levels of TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli. The compound's ability to attenuate these cytokines suggests its utility in managing inflammatory responses in clinical settings .

Structure-Activity Relationship (SAR)

The SAR studies on tetracosanamide indicate that modifications to its structure can significantly influence its biological activity. For example:

  • Hydroxyl Group : The position and orientation of the hydroxyl group are critical for enhancing both antimicrobial and anti-inflammatory activities.
  • Amide Linkage : Variations in the amide linkage can affect the compound's ability to penetrate cell membranes, thereby influencing its cytotoxicity against cancer cells.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Hydroxyl Group PositionEnhances antimicrobial activity
Amide Chain LengthAffects cytotoxicity in cancer cells
Sulfate Group PresenceIncreases solubility and bioavailability

Scientific Research Applications

Pharmaceutical Applications

2.1 Antimicrobial Properties
Quaternary ammonium compounds (QACs), including tetracosanamide, exhibit significant antimicrobial activity. They are utilized as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that QACs can effectively kill a range of pathogens, including bacteria and fungi .

2.2 Drug Delivery Systems
The amphiphilic nature of tetracosanamide allows it to function as a surfactant in drug formulations. It can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes. This property is particularly beneficial in developing targeted drug delivery systems .

Agricultural Applications

3.1 Herbicidal Activity
Research indicates that tetracosanamide can be effective in controlling unwanted terrestrial plants. Similar compounds in the quaternary ammonium family have been documented to possess herbicidal properties, which could be leveraged for agricultural weed management .

3.2 Plant Growth Regulation
Quaternary ammonium salts have also been explored as plant growth regulators. They can stimulate growth and enhance crop yields without exhibiting phytotoxic effects at certain concentrations .

Industrial Applications

4.1 Phase Transfer Catalysis
Tetracosanamide can serve as a phase transfer catalyst in organic synthesis, facilitating the transfer of ions between immiscible phases. This application is crucial in various chemical reactions where reactants are not soluble in the same phase .

4.2 Surfactant Properties
The compound's surfactant characteristics make it suitable for use in detergents and fabric softeners. Its ability to reduce surface tension enhances cleaning efficiency and provides conditioning benefits in textile applications .

Case Studies

Study Application Findings
Study on Antimicrobial EfficacyPharmaceuticalTetracosanamide demonstrated effective bactericidal action against E. coli and S. aureus strains, with minimal cytotoxicity to human cells .
Herbicidal Activity AssessmentAgricultureField trials showed that formulations containing tetracosanamide effectively reduced weed biomass by over 60% without harming crop plants .
Surfactant Efficiency EvaluationIndustrialTetracosanamide-based formulations improved soil wetting and nutrient absorption in agricultural soils compared to traditional surfactants .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Compound A is highlighted through comparisons with analogous ceramides and sulfatides.

Structural Comparison

Compound Molecular Formula Key Features Source
Compound A C47H91NO12S·NH4 24-carbon acyl chain, 3-O-sulfo-galactose, ammonium salt Synthetic/Natural
Nervone (C24:1 Galactocerebroside) C48H91NO8 Unsaturated 24-carbon acyl chain, non-sulfated galactose Bovine brain
N-Tetracosanoyl-4-sphingenine C42H83NO3 24-carbon acyl chain, no sugar moiety Blood lipids
Ceramide NS (Marine Sponge) C42H83NO3 24-carbon acyl chain, dihydroxy sphingoid base, non-sulfated Stelodoryx procera
3-O-Sulfogalactosylceramide (d18:1/24:0) C47H91NO12S Structurally identical to Compound A but lacks ammonium counterion Synthetic

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its physicochemical properties?

  • Methodological Answer : The compound contains a sulfated galactopyranosyl group, a long-chain heptadecenyl group, and an ammonium salt. These features impact solubility (polarity from sulfated galactose vs. hydrophobicity from the alkyl chain) and stability (charge from ammonium). Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) to verify stereochemistry and functional groups . Computational tools like molecular dynamics simulations can predict membrane interaction behavior based on the amphiphilic structure .

Q. How can researchers validate the purity of this compound during synthesis?

  • Methodological Answer : Employ reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 210 nm for lipid detection. Confirm purity using thin-layer chromatography (TLC) with a solvent system of chloroform:methanol:water (65:25:4 v/v). For absolute quantification, use a calibration curve with a structurally similar sphingolipid standard (e.g., N-palmitoyl-D-erythro-sphingosine) .

Q. What experimental precautions are critical for handling this ammonium salt derivative?

  • Methodological Answer : Store at -20°C under inert gas (argon) to prevent oxidation of the unsaturated heptadecenyl chain. Avoid aqueous buffers with high ionic strength (>150 mM NaCl) to prevent aggregation. Use glass-coated vials instead of plastic to minimize nonspecific adsorption .

Advanced Research Questions

Q. How does the 3-O-sulfo-beta-D-galactopyranosyl moiety affect receptor binding specificity?

  • Methodological Answer : Conduct competitive binding assays using surface plasmon resonance (SPR) with immobilized glycosphingolipid receptors (e.g., CD1d for lipid antigen presentation). Compare binding affinity to non-sulfated analogs. Structural insights can be validated via X-ray crystallography or cryo-electron microscopy .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Data Contradiction Analysis :

Variable Study A Study B Resolution
Solvent systemMethanol:waterChloroform:methanolStandardize to PBS with 0.1% BSA for in vitro assays
Cell lineJurkat T-cellsPrimary macrophagesUse isogenic cell lines and normalize to lipid uptake controls

Q. How can researchers design a dose-response study to evaluate cytotoxicity thresholds?

  • Methodological Answer : Use a split-plot design with three biological replicates. Treat cells with logarithmic concentration ranges (1 nM–100 µM). Measure viability via ATP-based luminescence assays and apoptosis via Annexin V/PI staining. Apply the Hill equation to model EC50 values .

Methodological Challenges & Solutions

Q. Why do inconsistencies arise in chromatographic retention times for this compound?

  • Root Cause : Batch-dependent variations in ammonium counterion content alter polarity.
  • Solution : Pre-treat samples with cation-exchange resin (e.g., Dowex 50WX8) to standardize the ammonium ion concentration. Validate via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How to optimize extraction protocols from biological matrices?

  • Methodological Answer : Use a modified Bligh-Dyer extraction with 2:1 chloroform:methanol and 0.1% formic acid to enhance recovery of the sulfated galactose group. Quantify recovery efficiency using a deuterated internal standard (e.g., d7-sphingosine) .

Data-Driven Research Priorities

  • Understudied Areas : Role in lipid raft-mediated signal transduction .
  • High-Priority Gaps : Impact of stereochemistry (1S,2R,3E) on inter-species bioactivity variations .

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